Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate is an organic compound with the molecular formula C18H13NO5S It is a complex molecule featuring a thiophene ring, a furan ring, and a benzoyloxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with methyl iodide to form methyl thiophene-2-carboxylate. This intermediate is then reacted with 5-formylfuran-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyloxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate: This compound itself.
This compound analogs: Compounds with similar structures but different substituents on the thiophene or furan rings.
Uniqueness
This compound is unique due to its combination of a thiophene ring, a furan ring, and a benzoyloxyimino group. This combination imparts specific chemical and physical properties that distinguish it from other compounds .
Properties
Molecular Formula |
C18H13NO5S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 3-[5-(benzoyloxyiminomethyl)furan-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
IPXWQOWACMOFLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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